molecular formula C11H15N3O2 B1607766 1-(2-Nitrophenyl)-1,4-diazepane CAS No. 450352-64-4

1-(2-Nitrophenyl)-1,4-diazepane

Cat. No.: B1607766
CAS No.: 450352-64-4
M. Wt: 221.26 g/mol
InChI Key: KKGIQPLUVKLSNV-UHFFFAOYSA-N
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Description

Contextualization within Seven-Membered Heterocyclic Chemistry

Seven-membered heterocycles are cyclic compounds containing a seven-atom ring where at least one atom is a heteroatom, such as nitrogen, oxygen, or sulfur. numberanalytics.com These structures are of significant interest in chemistry due to their presence in numerous biologically active compounds and natural products. numberanalytics.com Diazepines, which contain two nitrogen atoms within the seven-membered ring, are a prominent class within this family. numberanalytics.com The 1,4-diazepine structure, as seen in the title compound, is a core feature of many pharmacologically important molecules. benthamscience.com

The synthesis of seven-membered heterocycles can be challenging but is achieved through various methods, including ring-closure, ring-expansion, and cycloaddition reactions. numberanalytics.com The development of new synthetic routes to access these rings, such as the one-pot synthesis of 1,4-benzodiazepine-5-ones, highlights the ongoing research effort in this area. nih.gov These synthetic strategies are crucial for creating a diverse range of diazepine (B8756704) derivatives for further study and application. bg.ac.rsresearchgate.net

Significance of the 1,4-Diazepane Core in Medicinal and Organic Chemistry Research

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Derivatives of 1,4-diazepane have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties. benthamscience.com For instance, certain 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), which is a target for treating inflammatory and neuropathic pain. nih.gov

In drug discovery, the 1,4-diazepane core is often used as a template to design ligands for G protein-coupled receptors (GPCRs). nih.gov Researchers have synthesized novel diazepane derivatives as sigma receptor (σR) ligands, which have potential applications in treating neurodegenerative disorders. nih.gov The conformational flexibility of the seven-membered ring allows it to present substituents in a three-dimensional space that can be optimized for binding to specific biological targets. researchgate.net Furthermore, the synthesis of various substituted 1,4-diazepanes is an active area of research, with studies focusing on creating libraries of compounds for screening against different diseases. researchgate.netnih.gov

Overview of Nitrophenyl Substituents in Chemical Compounds

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both inductive and resonance mechanisms. researchgate.net When attached to a phenyl ring, the nitrophenyl substituent significantly influences the electronic properties of the entire molecule. teachy.ai This electron-withdrawing nature makes the aromatic ring electron-deficient and can activate it towards nucleophilic aromatic substitution reactions.

The position of the nitro group on the phenyl ring (ortho, meta, or para) is critical in determining its specific effects. learncbse.in In 1-(2-nitrophenyl)-1,4-diazepane, the nitro group is in the ortho position relative to the point of attachment of the diazepane ring. This specific arrangement can lead to unique intramolecular interactions. For example, studies on other 2-nitrophenyl compounds, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, have shown that photochemical excitation can lead to an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety, followed by a proton transfer. nih.gov The presence of the nitro group also impacts physical properties like polarity and boiling point. teachy.ailearncbse.in

Research Landscape and Future Directions for this compound

The current research landscape for this compound itself is not extensive; it is primarily documented as a commercially available chemical intermediate. chemicalbook.comcymitquimica.comchemsrc.com Its value lies in its potential as a starting material for the synthesis of more complex molecules. The research focus is more broadly on the development and application of the 1,4-diazepane scaffold in medicinal chemistry. benthamscience.comnih.govnih.gov

Future research involving this compound could proceed in several promising directions. One key avenue is the chemical modification of the compound. The secondary amine within the diazepane ring offers a reactive site for introducing a variety of substituents, allowing for the creation of a library of novel derivatives. researchgate.net A second major research direction involves the reduction of the nitro group. The nitro group can be readily reduced to an amino group (-NH₂), which would yield 1-(2-aminophenyl)-1,4-diazepane. This resulting primary aromatic amine is a versatile functional group that can undergo a wide range of chemical transformations, such as diazotization or acylation, to build more elaborate molecular architectures. These new structures could then be screened for various biological activities, leveraging the known pharmacological potential of the 1,4-diazepane core. benthamscience.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGIQPLUVKLSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385248
Record name 1-(2-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450352-64-4
Record name 1-(2-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 2 Nitrophenyl 1,4 Diazepane and Its Derivatives

Approaches to 1,4-Diazepane Ring Construction

The 1,4-diazepane skeleton is a key structural motif found in numerous biologically active compounds. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of effective strategies. These can be broadly categorized into cyclization reactions, which build the ring from acyclic precursors, and ring expansion methodologies, which transform smaller rings into the desired seven-membered system.

Cyclization reactions represent the most direct and widely employed approach for constructing the 1,4-diazepane ring. These methods typically involve the reaction of a three-carbon electrophilic unit with a two-nitrogen nucleophilic unit, such as ethylenediamine (B42938) or its derivatives.

One prominent strategy is the domino aza-Michael/SN2 cyclization . This approach has been successfully used to prepare monocyclic 1,4-diazepinones from 1-azadienes and α-halogenoacetamides under transition-metal-free conditions, offering good to excellent yields. rsc.orgresearchgate.net Another powerful technique is the intramolecular Fukuyama-Mitsunobu cyclization . This has been applied in the multikilogram production of chiral 1,4-diazepane intermediates, starting from commercially available amino alcohols. researchgate.net

Multicomponent reactions (MCRs) also provide an efficient route. A catalytic multicomponent [5+2] cycloaddition, for instance, utilizes rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles to generate biologically active 1,4-diazepine compounds. acs.org Furthermore, domino processes involving the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization allow for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines. acs.org The use of N-propargylamines as versatile building blocks has also gained traction, providing an atom-economical pathway to the 1,4-diazepane core. rsc.orgresearchgate.net

Table 1: Selected Cyclization Strategies for 1,4-Diazepane Ring Formation
Cyclization MethodKey PrecursorsTypical ConditionsResulting StructureReference
Domino Aza-Michael/SN21-Azadienes, α-HalogenoacetamidesBase-mediated, transition-metal-free1,4-Diazepinone rsc.org
Intramolecular Fukuyama-MitsunobuN-nosyl diamino alcoholDEAD, PPh3Chiral 1,4-Diazepane researchgate.net
[5+2] CycloadditionPyridines, 1-Sulfonyl-1,2,3-triazolesRhodium catalyst1,4-Diazepine acs.org
Domino Aza-Nazarov/Aza-Michael1,2-Diamines, Alkyl 3-oxohex-5-enoatesSolvent-free or reflux1,4-Diazepane acs.org
N-Propargylamine-based CyclizationN-PropargylaminesVarious, often metal-catalyzed1,4-Diazepane/Oxazepane rsc.org

Ring expansion offers an alternative pathway to the 1,4-diazepane framework, starting from smaller, more readily available heterocyclic systems. This approach can be particularly useful for accessing unique substitution patterns.

One documented method involves the ring expansion of 1,3-diazines . In specific reactions, intermediate 1,3-diazine derivatives have been observed to undergo an unusual ring expansion to yield 1,4-diazine structures, such as quinoxalin-3-ones. nih.gov Similarly, derivatives of 1,3-diazepine have been synthesized through the ring expansion of 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. researchgate.net

A more recent and versatile strategy involves the synthesis of azetidine-fused 1,4-diazepine derivatives. nih.govmdpi.com This process begins with an intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form a fused tetracyclic system. mdpi.com Subsequent selective ring-opening of the four-membered azetidine (B1206935) ring by various nucleophiles leads to the formation of diverse, functionalized 1,4-benzodiazepine (B1214927) derivatives. This sequence effectively constitutes a ring expansion from the four-membered azetidine to the seven-membered diazepine (B8756704) ring. nih.gov

Table 2: Ring Expansion Strategies for Diazepine Synthesis
Starting HeterocycleKey TransformationReagents/ConditionsFinal Product TypeReference
1,3-DiazineRearrangement/ExpansionReaction with 1,2-diamines1,4-Diazine nih.gov
TetrahydropyrimidineExpansion via chloromethyl groupReaction with 1,2-dichloroethyl ethyl ether1,3-Diazepine researchgate.net
Azetidine (fused)Intramolecular coupling followed by ring-opening1) CuI/DMGC; 2) Nucleophile (e.g., NaN3, KCN)Functionalized 1,4-Benzodiazepine nih.govmdpi.com

Introduction of the 2-Nitrophenyl Moiety

Once the 1,4-diazepane ring is formed, the 2-nitrophenyl group must be introduced. This is most commonly achieved through N-arylation of the diazepane nitrogen. Alternative strategies include direct nitration of a phenyl-substituted diazepane or the use of coupling reactions that simultaneously form the aryl-nitrogen bond.

N-Arylation is a direct method for forging the bond between a diazepane nitrogen and the 2-nitrophenyl group. A common precursor for this reaction is 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, which reacts with 1,4-diazepane via nucleophilic aromatic substitution.

A particularly effective and mild method for N-arylation involves the use of diaryliodonium salts . nih.gov For example, a library of N1-arylated 1,4-benzodiazepin-2-ones was synthesized using unsymmetrical diaryliodonium salts, such as (4-nitrophenyl)phenyliodonium triflate. These reactions often proceed under mild, transition-metal-free conditions, using a base like aqueous ammonia (B1221849), and are preferable for transferring electron-withdrawing groups like the nitrophenyl moiety. nih.gov While traditional transition-metal-catalyzed couplings, often using copper, can also achieve N-arylation, they frequently require higher temperatures and stronger bases. nih.gov

An alternative, though potentially less selective, approach is the direct nitration of a pre-formed 1-phenyl-1,4-diazepane. This would typically involve standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

The primary challenge with this strategy is controlling the regioselectivity of the electrophilic aromatic substitution. The directing effect of the diazepanyl-amino group on the phenyl ring would lead to a mixture of ortho, para, and to a lesser extent, meta isomers. The formation of the desired 2-nitro (ortho) isomer would necessitate a separation step to isolate it from the 4-nitro (para) and other byproducts. This lack of selectivity often makes direct nitration less favorable than the convergent approach of arylating with a pre-nitrated benzene (B151609) derivative. As an example in a related synthesis, 4-methylbenzoic acid was nitrated as an early step to produce the required nitro-substituted precursor for a more complex target. nih.gov

Modern cross-coupling reactions provide powerful tools for forming the C-N bond between the diazepane ring and the aryl group. These methods are highly versatile and tolerate a wide range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for this purpose. It would involve reacting 1,4-diazepane (or a protected version) with a 2-halonitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-chloro-2-nitrobenzene) in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed coupling reactions, often referred to as Ullmann condensations , are also a classic and effective method. A facile synthesis of functionalized 1,4-benzodiazepine derivatives was developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction, highlighting the utility of copper in forming the critical C-N bond under mild conditions. nih.govmdpi.com Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has also been shown to construct substituted 1,4-benzodiazepine cores, demonstrating the power of palladium catalysis in building these complex frameworks. mdpi.com

Table 3: Comparison of Aryl Group Introduction Strategies
MethodAryl SourceKey Reagents/CatalystAdvantagesReference
N-Arylation (Diaryliodonium Salt)(2-Nitrophenyl)phenyliodonium saltAqueous ammonia (base), no catalystMild conditions, high yield, good functional group transfer nih.gov
Direct Nitration1-Phenyl-1,4-diazepaneHNO3/H2SO4Uses simple starting materials nih.gov
Buchwald-Hartwig Amination1-Bromo-2-nitrobenzenePd catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand, baseHigh functional group tolerance, broad scope mdpi.com
Ullmann Condensation1-Iodo-2-nitrobenzeneCuI, ligand (e.g., DMGC), baseCost-effective catalyst, mild conditions for intramolecular cases nih.govmdpi.com

Synthesis of Related Nitrophenyl-Diazepane Derivatives

Synthesis of 1-(4-Bromo-2-nitrophenyl)-1,4-diazepane (B3072677) and Analogues

The synthesis of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably substituted nitroaromatic compound, such as 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-fluoro-2-nitrobenzene, with 1,4-diazepane (homopiperazine). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (CsCO3). The addition of a catalyst like potassium iodide (KI) can enhance the reaction rate.

A general procedure analogous to the synthesis of similar N-arylpiperidines involves heating the reactants in a suitable solvent until the starting material is consumed. chemicalbook.com The product is then isolated by extraction and purified by column chromatography. chemicalbook.com While specific yield and reaction time for the synthesis of 1-(4-bromo-2-nitrophenyl)-1,4-diazepane are not extensively documented in publicly available research literature, the general conditions for similar reactions are well-established.

Table 1: Representative Conditions for the Synthesis of 1-(4-Bromo-2-nitrophenyl)piperidine chemicalbook.com

EntryReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
11-Fluoro-4-bromo-2-nitrobenzenePiperidineK2CO3DMF80685
21-Fluoro-4-bromo-2-nitrobenzenePiperidineCsCO3DMSO100490

Note: This table represents typical conditions for a similar synthesis and is for illustrative purposes.

Preparation of 1-(3-Nitrophenyl)-Fused Diazepines

The synthesis of diazepines fused with other heterocyclic rings often involves multi-step sequences or one-pot tandem reactions. A common strategy for constructing fused benzodiazepine (B76468) systems is the reductive cyclization of a precursor containing both a nitro group and a suitable side chain that can cyclize onto the newly formed amino group.

For instance, a transition-metal-free method for the synthesis of pyrazolo[1,5-c]quinazolines, a class of fused diazepine-related structures, has been developed using sodium dithionite (B78146) (Na2S2O4). rsc.org This process involves the one-pot reductive cyclization of 5-(2-nitrophenyl)-1H-pyrazoles with aldehydes. The nitro group is reduced to an amine, which then undergoes condensation and cyclization with the aldehyde to form the fused ring system. rsc.org This strategy can be adapted for the synthesis of various 1-(nitrophenyl)-fused diazepine derivatives by choosing the appropriate starting materials.

Table 2: Synthesis of Pyrazolo[1,5-c]quinazolines via Reductive Cyclization rsc.org

Entry5-(2-nitrophenyl)-1H-pyrazoleAldehydeSolventYield (%)
13-Methyl-5-(2-nitrophenyl)-1H-pyrazoleBenzaldehydeDMSO85
23-Phenyl-5-(2-nitrophenyl)-1H-pyrazole4-ChlorobenzaldehydeDMF78
33-Methyl-5-(2-nitrophenyl)-1H-pyrazole4-MethoxybenzaldehydeDMSO82

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules like diazepine derivatives from simple starting materials. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) has been successfully employed to generate diverse 1,4-benzodiazepine scaffolds. nih.gov In this approach, an α-amino aldehyde, an isocyanide, a carboxylic acid, and an amine react to form a linear precursor, which then undergoes an intramolecular cyclization to yield the benzodiazepine ring. nih.gov

Another versatile one-pot procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid (HPA) catalysts. nih.gov This method provides high yields and requires shorter reaction times for a range of substituted derivatives. nih.gov

Table 3: One-Pot Synthesis of 1,4-Diazepine Derivatives using Heteropolyacid Catalysts nih.gov

EntryCatalystReactantsSolventTime (h)Yield (%)
1H3PW12O40Dehydroacetic acid, 1,3-diaminopropane, BenzaldehydeEthanol485
2H4PMo11VO40Dehydroacetic acid, 1,3-diaminopropane, 4-ChlorobenzaldehydeEthanol2.592
3H5PMo10V2O40Dehydroacetic acid, 1,3-diaminopropane, 4-NitrobenzaldehydeEthanol295

Catalytic Systems in Diazepane Synthesis

Transition-Metal-Free Processes

The development of transition-metal-free synthetic methods is a significant goal in green chemistry. For the N-arylation of diazepanes, several metal-free approaches have been reported. One such method involves the use of diaryliodonium salts as arylating agents. This approach has been successfully applied to the N-arylation of amino acid esters and other amines, and it can be extended to cyclic diamines like 1,4-diazepane. mdpi.com

Another notable transition-metal-free method is the reductive cyclization using reagents like sodium dithionite, as mentioned earlier for the synthesis of fused diazepines. rsc.org This method avoids the use of heavy metal catalysts and often proceeds under mild conditions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are widely used in the synthesis of N-aryl heterocycles, including 1,4-diazepane derivatives. The Buchwald-Hartwig amination is a prominent example, allowing for the coupling of an amine with an aryl halide or triflate. This reaction can be performed intramolecularly to construct the diazepine ring or intermolecularly to introduce the nitrophenyl group onto a pre-existing diazepane core.

A notable application is the palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds. nih.gov For instance, 1,4-dibenzyl-1,4-diazepane-5,7-dione (B1652363) can be arylated with various aryl halides in the presence of a palladium catalyst like Pd(t-Bu3P)2 and a suitable ligand such as XPhos. nih.gov This methodology provides access to a range of α-aryl-1,4-diazepane-5,7-diones.

Table 4: Palladium-Catalyzed α-Arylation of 1,4-Dibenzyl-1,4-diazepane-5,7-dione nih.gov

EntryAryl HalideCatalystLigandBaseSolventYield (%)
14-BromotoluenePd(t-Bu3P)2XPhosCs2CO31,4-Dioxane75
21-Bromo-4-methoxybenzenePd(t-Bu3P)2XPhosCs2CO31,4-Dioxane82
31-Bromo-3-chlorobenzenePd(t-Bu3P)2XPhosCs2CO31,4-Dioxane68

Reaction Conditions Optimization for Yield and Purity

The efficiency of the synthesis of 1-(2-nitrophenyl)-1,4-diazepane is highly dependent on the careful selection and control of reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, the nature and stoichiometry of the base, and the reaction time. The goal is to achieve a high conversion of the starting materials into the desired product while minimizing the formation of by-products, such as di-substituted or undesired regioisomers.

Influence of Solvent:

The solvent plays a critical role in the SNAr reaction by influencing the solubility of the reactants and stabilizing the charged intermediates. Aprotic polar solvents are generally favored for this type of reaction.

Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the solvents of choice due to their high polarity, which helps to dissolve the reactants and stabilize the Meisenheimer complex, a key intermediate in the SNAr mechanism.

Other solvents such as acetonitrile (B52724) (ACN) and tetrahydrofuran (THF) can also be used, though they may result in slower reaction rates or lower yields depending on the other reaction parameters.

Influence of Temperature:

The reaction temperature directly impacts the rate of the reaction.

The optimal temperature is often determined empirically and represents a compromise between reaction rate and product purity. For many SNAr reactions involving similar substrates, temperatures in the range of 80-120 °C are commonly employed.

Role of the Base:

A base is typically required to deprotonate the secondary amine of the 1,4-diazepane, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring.

Commonly used bases include inorganic carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) , as well as organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) .

The choice of base can significantly affect the reaction outcome. Stronger bases may lead to higher yields but can also promote side reactions. The stoichiometry of the base is also a critical parameter to optimize.

Effect of Reaction Time:

The duration of the reaction is another key variable that needs to be optimized.

The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation and minimal by-product accumulation.

Prolonged reaction times can sometimes lead to the decomposition of the product or the formation of further substitution products.

Illustrative Data on Reaction Condition Optimization:

While specific data for the synthesis of this compound is scarce, the following table illustrates how the optimization of reaction conditions is typically presented for the synthesis of related heterocyclic compounds. The data presented here is hypothetical and serves to demonstrate the principles of optimization.

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)
1DMFK₂CO₃ (1.5)80126590
2DMFK₂CO₃ (1.5)10087892
3DMFK₂CO₃ (1.5)12068588
4DMSOK₂CO₃ (1.5)10088295
5ACNK₂CO₃ (1.5)80245585
6DMFCs₂CO₃ (1.5)10088894
7DMFTEA (2.0)100127089

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that for this particular transformation, DMF or DMSO are superior solvents to ACN. A temperature of 100 °C appears to offer a good balance between yield and purity. Cesium carbonate might be a slightly more effective base than potassium carbonate, and both are significantly better than triethylamine.

Reaction Mechanisms and Chemical Transformations of 1 2 Nitrophenyl 1,4 Diazepane

Mechanistic Pathways of Synthesis

The synthesis of 1-(2-nitrophenyl)-1,4-diazepane typically involves a two-part process: the formation of the bond between the aromatic ring and the diazepine (B8756704) nitrogen, and the construction of the seven-membered diazepine ring itself.

The formation of the C-N bond between the 2-nitrophenyl group and the 1,4-diazepane ring is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the strong electron-withdrawing nature of the nitro (–NO₂) group.

The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the 1,4-diazepane ring on the carbon atom of the aromatic ring that bears a suitable leaving group (e.g., a halogen like fluorine or chlorine). This attack is directed to the carbon in the ortho position relative to the nitro group.

Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for the reaction. The presence of nitro groups as activators in nucleophilic substitution processes is a well-established principle in organic synthesis.

Restoration of Aromaticity: The aromatic system is restored in the final step by the departure of the leaving group, yielding the this compound product.

For this reaction to occur, the aromatic ring must possess a good leaving group and be activated by a strongly electron-withdrawing group, a role perfectly filled by the nitro substituent. wikipedia.org

The 1,4-diazepane ring is a seven-membered heterocycle. Its formation generally relies on intramolecular cyclization, where a linear precursor molecule reacts with itself to form the ring. A common and efficient method for the synthesis of diazepine rings involves the condensation reaction between a diamine and a suitable dicarbonyl compound or its equivalent. ijpcbs.comnih.gov

A plausible pathway for forming the 1,4-diazepane moiety involves:

Initial Condensation: The synthesis might begin with a precursor molecule containing two amine functionalities separated by a two-carbon chain and another component with two electrophilic centers separated by a three-carbon chain. Reaction between one amine and one electrophilic center forms an intermediate.

Intramolecular Reaction: The second amine on the same molecule then attacks the remaining electrophilic center. This intramolecular nucleophilic attack leads to the closure of the seven-membered ring.

Proton Transfer and/or Elimination: Subsequent proton transfers and/or the elimination of a small molecule (like water, if the electrophiles are carbonyls) yield the stable 1,4-diazepane ring.

Various strategies exist for this cyclization, including domino processes that generate the necessary reactive intermediates in situ, providing an atom-economical route to the 1,4-diazepane core. acs.org The specific mechanism can be influenced by catalysts, such as heteropolyacids, which can facilitate the condensation steps. nih.gov

Reactivity of the Nitrophenyl Group

The nitro group is a highly versatile functional group that dominates the reactivity of the phenyl portion of the molecule. It is primarily susceptible to reduction but can also influence oxidative processes.

The reduction of the aromatic nitro group to a primary amine (–NH₂) is one of the most important transformations for this class of compounds. The resulting aminophenyl derivative serves as a key intermediate for further functionalization, such as in the synthesis of dyes and pharmaceuticals. A wide array of reagents can accomplish this transformation, with the choice depending on the desired selectivity and the presence of other functional groups.

Common methods for this reduction are summarized in the table below.

Reagent/SystemConditionsCharacteristics
Catalytic Hydrogenation
H₂ / Palladium on Carbon (Pd/C)Low pressure H₂ gas, various solvents (e.g., Ethanol, Ethyl Acetate)Highly efficient for both aromatic and aliphatic nitro groups. May affect other reducible groups.
H₂ / Raney NickelLow pressure H₂ gas, typically in EthanolEffective for nitro groups; often used when dehalogenation of aryl halides is a concern.
Metal/Acid Systems
Iron (Fe) in acidic mediaFe powder with an acid like Acetic Acid (AcOH) or HClA classic, mild, and cost-effective method.
Zinc (Zn) in acidic mediaZn powder with an acid like Acetic Acid (AcOH)Provides a mild reduction, often tolerant of other reducible functionalities.
Tin(II) Chloride (SnCl₂)Typically in a protic solvent like Ethanol or with concentrated HClA mild reagent that is selective for nitro groups in the presence of other reducible groups.
Other Reagents
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionsA common and effective reducing agent.
Sodium Sulfide (Na₂S)Aqueous or alcoholic solutionsCan sometimes be used to selectively reduce one nitro group in the presence of others.
Sodium Borohydride (NaBH₄) / CatalystNaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄) in a solvent like Ethanol.NaBH₄ alone is generally not strong enough to reduce nitroarenes, but its reactivity is enhanced by a catalyst.

This table presents a summary of common laboratory methods for the reduction of aromatic nitro compounds.

The nitro group itself is in a high oxidation state and is not typically oxidized further. Instead, the nitroarene moiety can act as an oxidizing agent under specific conditions. For example, in the Skraup synthesis of quinolines, nitrobenzene (B124822) is used to dehydrogenate a dihydroquinoline intermediate. acs.org Similarly, under strongly basic conditions at elevated temperatures (the alkaline nitrobenzene oxidation), nitroarenes can oxidize other organic functional groups, such as alcohols and aldehydes, to carboxylic acids. acs.org In these reactions, the nitro group is itself reduced, potentially to nitroso, hydroxylamine, or amine functionalities.

More recently, it has been shown that photoexcited nitroarenes can serve as potent anaerobic oxidants. nih.govchemrxiv.org Under photochemical conditions, they can oxidize alcohols to ketones and aldehydes to carboxylic acids through a proposed mechanism involving hydrogen atom transfer (HAT) and, in some cases, oxygen atom transfer (OAT). nih.govchemrxiv.org However, direct oxidation of the nitro group on this compound to a different functional group is not a commonly reported or synthetically viable transformation.

Transformations of the 1,4-Diazepane Ring System

The 1,4-diazepane ring contains a secondary amine (at the 4-position) which is a key site for chemical modification. This nitrogen atom is nucleophilic and can participate in a variety of reactions.

The primary transformations include:

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction, often carried out in the presence of a base to neutralize the acid byproduct, allows for the introduction of a wide range of substituents at the N4 position. Hydrogen-borrowing N-alkylation using alcohols and a suitable catalyst is a modern, atom-economical approach to synthesize N-alkylated diazepanes. digitellinc.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivative (an amide). This transformation is typically robust and high-yielding.

Ring Opening: While the 1,4-diazepane ring is generally stable, ring-opening reactions can be induced under specific conditions. For instance, quaternary ammonium (B1175870) salts derived from cyclic diamines can undergo nucleophilic ring-opening at high temperatures. rsc.org In a related system, a fused azetidinium ring on a 1,4-diazepine derivative was shown to open upon reaction with various nucleophiles. mdpi.com Such reactions can be used to transform the diazepane into more complex, functionalized linear amine derivatives.

Ring Inversion Dynamics and Conformational Changes

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The conformational preference and the dynamics of ring inversion are influenced by the nature and position of substituents on the ring.

For the parent hexahydro-1,4-diazepane (homopiperazine), X-ray crystal structure analysis has shown that it exists in a pseudo-chair conformation. mdpi.com In solution, like other cyclic amines, the diazepane ring undergoes rapid conformational changes. The presence of a bulky N-substituent, such as the 2-nitrophenyl group, is expected to significantly influence the conformational equilibrium and the energy barrier to ring inversion.

Systematic ab initio calculations on diazepam and its derivatives, which also contain a 1,4-diazepine ring, have shown that the ring adopts a boat-like conformation. nih.gov The calculated ring inversion barrier for diazepam was found to be in good agreement with experimental data, highlighting the role of substituents in determining the conformational energetics. nih.gov For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy and X-ray crystallography have indicated a preference for a twist-boat conformation, stabilized by an intramolecular π-stacking interaction.

Interactive Data Table: Calculated Ring Inversion Barriers for Related Diazepine Derivatives

CompoundMethodCalculated Barrier (kcal/mol)Reference
DiazepamAb initio17.6 nih.gov
N(1)-DesmethyldiazepamAb initio10.9 nih.gov

This table presents data for related compounds to illustrate the range of inversion barriers. Specific data for this compound is not available.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of hydrolytic conditions. The nitroaromatic moiety and the diazepane ring are the primary sites for degradation reactions.

Thermal Stability:

Nitroaromatic compounds can undergo thermal decomposition, often through complex reaction pathways. Studies on the thermal decomposition of 2-nitroaniline (B44862) have shown that the position of the nitro group influences the molecular structure and stability. nih.gov The presence of an intramolecular hydrogen bond between the amino and nitro groups in ortho-nitroaniline contributes to its thermal stability compared to its meta and para isomers. tandfonline.com While this compound lacks the primary amino group of 2-nitroaniline, the potential for interaction between the diazepane nitrogen and the nitro group could influence its thermal behavior. The decomposition of related nitroanilinoacetic acids has been shown to proceed through a cyclic intermediate involving the ortho-nitro group. nih.gov

Photochemical Stability:

The photochemical behavior of nitroaromatic compounds is a well-studied area. Upon exposure to UV light, 2-nitrobenzyl compounds are known to undergo photorelease of protected functional groups through the formation of an aci-nitro intermediate. acs.org The photolysis of N-acyl-2-nitrodiphenylamines leads to the formation of phenazine (B1670421) N-oxides, indicating a complex rearrangement pathway involving the nitro group. rsc.org Furthermore, the photolysis of 2-nitrophenazine (B3351254) in the presence of amines can lead to either photoreduction or photosubstitution reactions. rsc.org These findings suggest that this compound is likely to be photochemically active, potentially undergoing degradation or rearrangement upon exposure to light. The strong intramolecular hydrogen bonding in ortho-nitroaniline has been shown to contribute to the stability of its cation upon photoionization. nih.govacs.org

Hydrolytic Stability:

The hydrolytic stability of this compound would depend on the pH of the medium. The diazepane ring itself is generally stable under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-N bonds could potentially occur, although this would likely require harsh conditions. The hydrolysis of related 1,4-benzodiazepines like diazepam and oxazepam has been studied, and the degradation pathways involve the cleavage of the diazepine ring. nih.govscilit.com The presence of the nitrophenyl group could influence the susceptibility of the diazepane ring to hydrolysis due to its electronic effects.

Spectroscopic and Structural Characterization of 1 2 Nitrophenyl 1,4 Diazepane

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data, which provides the accurate mass of the molecule and is a key tool for confirming its elemental composition, is not available in the reviewed literature for 1-(2-Nitrophenyl)-1,4-diazepane. Similarly, no specific Liquid Chromatography-Mass Spectrometry (LC-MS) analyses have been published that would confirm the purity and identity of this compound. While LC-MS is a standard technique for the analysis of related benzodiazepine (B76468) and diazepine (B8756704) derivatives, the specific application to this compound has not been documented.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the aromatic nitro group, the diazepane ring, and the C-N bonds.

The nitroaromatic portion of the molecule would be identified by strong, characteristic absorption bands. Specifically, the asymmetric stretching vibration of the N-O bond in the nitro group (NO₂) typically appears in the range of 1560-1500 cm⁻¹, while the symmetric stretching vibration is observed between 1370-1320 cm⁻¹. The presence of a C-H stretching vibration from the aromatic ring is expected around 3100-3000 cm⁻¹.

The diazepane ring contributes to the spectrum with its aliphatic C-H and C-N stretching vibrations. The C-H stretching of the methylene (B1212753) (CH₂) groups in the diazepane ring would produce signals in the 2950-2850 cm⁻¹ region. The C-N stretching vibrations of the tertiary and secondary amines within the diazepane ring are expected to appear in the fingerprint region, typically between 1250-1020 cm⁻¹. A key feature for the secondary amine (N-H) in the diazepane ring would be a stretching vibration in the region of 3350-3310 cm⁻¹.

For comparison, the FT-IR spectrum of the related compound 1-(4-nitrophenyl)azepane (B78035) shows characteristic NO₂ asymmetric and symmetric stretching at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively, which aligns with the expected values for this compound.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic Nitro (NO₂)Asymmetric Stretch1560-1500
Aromatic Nitro (NO₂)Symmetric Stretch1370-1320
Aromatic C-HStretch3100-3000
Aliphatic C-H (CH₂)Stretch2950-2850
Secondary Amine (N-H)Stretch3350-3310
Tertiary/Secondary C-NStretch1250-1020

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic ring and the symmetric vibrations of the nitro group.

The symmetric stretching of the nitro group, which often gives a weak signal in FT-IR, is expected to produce a strong band in the FT-Raman spectrum around 1350 cm⁻¹. The aromatic C=C ring stretching vibrations are also typically strong in Raman spectra, appearing in the 1600-1580 cm⁻¹ and 1500-1430 cm⁻¹ regions. The breathing mode of the benzene (B151609) ring is another characteristic Raman band, expected around 1000 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the diazepane ring will also be present but are generally less intense than the aromatic signals.

While specific experimental FT-Raman data for this compound is not available, analysis of similar nitrophenyl derivatives confirms the prominence of the symmetric nitro stretch and aromatic ring vibrations in their Raman spectra.

Table 2: Expected FT-Raman Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic Nitro (NO₂)Symmetric Stretch~1350
Aromatic C=CRing Stretch1600-1580, 1500-1430
Benzene RingRing Breathing~1000
Aliphatic C-H (CH₂)Stretch2950-2850

X-ray Crystallography for Solid-State Structure Determination

To date, a single crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, if suitable crystals were obtained, this technique would provide unambiguous proof of its molecular structure.

The analysis would reveal the precise conformation of the seven-membered diazepane ring, which can adopt several low-energy conformations, such as a chair, boat, or twist-chair. The dihedral angle between the plane of the nitrophenyl group and the diazepane ring would also be determined, which is crucial for understanding the steric and electronic interactions between these two moieties. For the parent heterocycle, homopiperazine (B121016) (1,4-diazepane), X-ray diffraction has shown it to exist in a pseudo-chair conformation in the solid state. It is anticipated that the bulky nitrophenyl substituent would influence the preferred conformation of the diazepane ring in the title compound.

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various non-covalent interactions. The nature and geometry of these interactions are key to understanding the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds. For this compound, techniques such as Thin-Layer Chromatography (TLC) and column chromatography would be standard for its isolation and purification.

During its synthesis, TLC would be used to monitor the progress of the reaction, allowing for the identification of the product and any remaining starting materials or byproducts. For the purification of the final product, column chromatography using a silica (B1680970) gel stationary phase is a common approach. The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, would be optimized to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the final purity of this compound with high accuracy. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation and a sharp peak for the pure compound. The retention time and peak purity would be used to confirm the identity and assess the level of impurities.

Table 3: Chromatographic Methods for this compound

TechniquePurposeTypical Stationary PhaseTypical Mobile Phase
Thin-Layer Chromatography (TLC)Reaction MonitoringSilica GelHexane/Ethyl Acetate
Column ChromatographyPurificationSilica GelHexane/Ethyl Acetate
High-Performance Liquid Chromatography (HPLC)Purity AssessmentC18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water

Computational Chemistry Studies on 1 2 Nitrophenyl 1,4 Diazepane and Analogues

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing a wealth of information about its electronic and geometric characteristics. For complex organic molecules like 1-(2-Nitrophenyl)-1,4-diazepane, QM calculations are indispensable for understanding their fundamental chemical nature.

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for studying the properties of medium to large-sized organic molecules. These calculations have been instrumental in investigating the optimized molecular structures, electronic orbitals, and reactivity patterns of various nitrogen-containing heterocyclic compounds, including derivatives of diazepine (B8756704). The suitability of DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, has been validated by comparing calculated bond lengths and angles with experimental data for similar structures. researchgate.net

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. For analogues of this compound, such as other diazepine derivatives, DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the three-dimensional shape of the molecule, which in turn influences its physical and chemical properties.

Table 1: Representative Geometric Parameters for a Diazepine Analogue (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-N (diazepane ring)1.47 Å
C-C (diazepane ring)1.54 Å
C-N (nitrophenyl)1.38 Å
C-C (phenyl ring)1.40 Å (average)
N-O (nitro group)1.22 Å
Bond AngleC-N-C (diazepane ring)115°
N-C-C (diazepane ring)112°
C-C-N (nitrophenyl)122°
Dihedral AnglePhenyl ring - Diazepane ring45°

Note: This table is illustrative and based on typical values for similar molecular fragments, as specific data for the target compound is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For nitrophenyl-containing compounds, the HOMO and LUMO are often localized on different parts of the molecule. The nitro group, being strongly electron-withdrawing, typically influences the energy and location of the LUMO, making it a site for nucleophilic attack. The HOMO, on the other hand, may be distributed over the phenyl ring and the diazepine moiety. Quantum chemical calculations on various diazepine and pyrimidine (B1678525) derivatives have utilized HOMO-LUMO analysis to predict their stability and reactivity. chemijournal.com While specific values for this compound are not published, studies on related compounds show that DFT methods can reliably predict these properties. unl.edu

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Nitrophenyl Analogue (Hypothetical Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4

Note: This table is illustrative and based on typical values for similar molecular fragments, as specific data for the target compound is not available.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, highlighting this area as a prime site for interaction with electrophiles or for forming hydrogen bonds. The diazepine ring, particularly the nitrogen atoms with their lone pairs, would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the diazepine ring and the aromatic ring are likely to be characterized by positive potential.

Global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and Fukui functions, provide quantitative measures of a molecule's reactivity. Fukui functions, in particular, are powerful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. For nitrophenyl systems, the nitro group significantly influences the local reactivity. mdpi.com The analysis of Fukui functions can pinpoint specific atoms within the this compound molecule that are most likely to participate in chemical reactions. For instance, the nitrogen and oxygen atoms of the nitro group are expected to be strong candidates for nucleophilic attack, a prediction that can be quantified using Fukui functions.

Table 3: Hypothetical Fukui Function Indices for Selected Atoms in this compound

Atomf+ (for nucleophilic attack)f- (for electrophilic attack)f0 (for radical attack)
N (nitro group)0.150.020.085
O (nitro group)0.120.030.075
N (diazepane)0.050.100.075
C (phenyl, ortho to NO2)0.080.010.045

Note: This table is illustrative and based on general principles of reactivity for the functional groups present.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide highly accurate energy and property calculations. These methods are often used as a benchmark for DFT results. For molecules where electron correlation effects are significant, ab initio calculations can offer a more refined understanding of their electronic structure. While specific ab initio studies on this compound are not prominent in the literature, they remain a valuable tool for high-accuracy computational investigations of such molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational flexibility of molecules like this compound. mdpi.com

The diazepine ring in this compound can adopt various conformations, such as chair, boat, and twist-boat, which can significantly influence its biological activity and physical properties. MD simulations can map the energy landscape of these conformations and determine their relative stabilities and the energy barriers for interconversion. Such simulations are typically performed by placing the molecule in a simulated environment, such as a solvent box, and tracking the trajectories of all atoms over a certain period, often on the scale of nanoseconds to microseconds. mdpi.commdpi.com

Key parameters obtained from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Analysis: To characterize the conformational changes of the diazepine ring.

These simulations can reveal how the nitrophenyl substituent influences the conformational preferences of the diazepine ring and how intermolecular interactions with solvent molecules or biological targets can modulate this flexibility. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.com For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

Table 1: Commonly Predicted Spectroscopic Properties and Computational Methods

Spectroscopic PropertyComputational MethodInformation Gained
Infrared (IR) Spectrum DFT (e.g., B3LYP/6-311G)Vibrational frequencies and intensities, aiding in the identification of functional groups.
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) method with DFTPrediction of 1H and 13C NMR chemical shifts, helping in structure elucidation. mdpi.com
UV-Vis Absorption Spectrum Time-Dependent DFT (TD-DFT)Electronic transitions and maximum absorption wavelengths (λmax), explaining the color and electronic structure. nih.gov

These theoretical predictions are based on the optimized geometry of the molecule in its ground state. By comparing the calculated spectra with experimental data, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its electronic and vibrational characteristics. researchgate.net The accuracy of these predictions depends on the chosen level of theory and basis set. mdpi.com

Analysis of Intermolecular Interactions

The way molecules pack in a crystal lattice is governed by a complex network of intermolecular interactions. Computational tools can be used to visualize and quantify these interactions.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govunec-jeas.com It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the spherical atomic electron densities.

H···H contacts: Generally the most abundant type of contact. unec-jeas.com

O···H/H···O contacts: Indicative of hydrogen bonding. nih.govunec-jeas.com

C···H/H···C contacts: Representing van der Waals interactions. nih.govunec-jeas.com

N···H/H···N contacts: Can indicate hydrogen bonding or weaker interactions. nih.gov

The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. For nitrophenyl-containing compounds, interactions involving the nitro group, such as O···H and N···O contacts, are often significant in directing the crystal packing. nih.govresearchgate.net

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Nitrophenyl Compounds

Contact TypePercentage Contribution (Representative)
H···H11.7% - 14.3%
O···H/H···O11.0% - 28.5%
C···H/H···C10.1% - 15.2%
Br···H/H···Br (if present)14.2% - 20.9%

Note: The data in this table is representative of analogous nitrophenyl-containing compounds and is intended for illustrative purposes. Specific percentages for this compound would require experimental crystal structure data. nih.govnih.govunec-jeas.com

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) analysis is a computational technique that helps in the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The NCI plot, also known as the reduced density gradient (RDG) plot, is a color-mapped representation of these interactions in real space.

In the NCI plot:

Blue regions indicate strong attractive interactions, such as hydrogen bonds.

Green regions represent weak van der Waals interactions.

Red regions signify strong repulsive interactions, often found in sterically hindered areas.

For this compound, NCI analysis would complement Hirshfeld surface analysis by providing a more detailed picture of the nature and strength of the interactions that stabilize the molecular conformation and the crystal packing.

Solvent Effects in Computational Modeling

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.gov Computational models can account for solvent effects in two primary ways:

Explicit Solvent Models: The solute molecule is surrounded by a number of individual solvent molecules. This approach is computationally expensive but provides a detailed description of solute-solvent interactions. nih.gov

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is often used for initial screenings.

For this compound, considering solvent effects is crucial for accurately predicting properties such as conformational equilibrium, reaction rates, and spectroscopic characteristics in solution. mdpi.com For instance, the relative stability of different conformers of the diazepine ring may change in a polar solvent compared to a nonpolar one due to different dipole-dipole interactions. Computational studies have shown that transitioning from the gas phase to an aqueous solution can significantly alter the conformational landscape of similar molecules. mdpi.com

Structure Activity Relationship Sar Investigations of 1 2 Nitrophenyl 1,4 Diazepane Derivatives

Influence of the Nitrophenyl Moiety on Biological Activity

The nitrophenyl group attached to the 1,4-diazepane scaffold plays a significant role in the molecule's interaction with biological targets. Variations in this part of the molecule can lead to substantial changes in activity.

Positional Effects of the Nitro Group on the Phenyl Ring

The position of the nitro (NO₂) group on the phenyl ring is a key determinant of the biological activity of these compounds. The electronic properties and steric profile of the molecule are altered depending on whether the nitro group is in the ortho, meta, or para position. These changes, in turn, affect how the molecule binds to its target receptor. While specific SAR data for 1-(2-nitrophenyl)-1,4-diazepane is not extensively detailed in the provided results, general principles of medicinal chemistry suggest that the ortho-nitro substitution, as in the parent compound, creates a specific electronic and steric environment that is likely crucial for its activity. Shifting the nitro group to the meta or para position would alter the dipole moment and the spatial arrangement of the molecule, which could lead to a decrease or a different spectrum of biological activity. In related benzimidazole (B57391) opioids, a nitro group at position 5 was found to be the most potent. wikipedia.org

Electronic and Steric Effects of Substituents on the Nitrophenyl Group

For instance, research on similar heterocyclic compounds has shown that the addition of electron-withdrawing groups can sometimes enhance activity, while bulky substituents may either improve or hinder binding depending on the topology of the receptor site. researchgate.net The interplay between these electronic and steric factors is complex and often not predictable without empirical testing.

Table 1: Hypothetical SAR Data Based on General Principles

Substituent on Nitrophenyl RingPositionElectronic EffectSteric EffectPredicted Biological Activity
H-NeutralMinimalBaseline
ClparaElectron-withdrawingSmallPotentially increased
OCH₃paraElectron-donatingMediumPotentially decreased or altered
C(CH₃)₃paraElectron-donating (weak)LargeLikely decreased due to steric hindrance

Conformational Aspects of the 1,4-Diazepane Ring and its Role in SAR

Chair Conformation and Its Implications

The chair conformation is generally the most stable and lowest-energy conformation for six-membered rings like cyclohexane (B81311) and is also a key conformation for the seven-membered diazepane ring. fiveable.melibretexts.orgyoutube.comlibretexts.org In this conformation, substituents can occupy either axial or equatorial positions. youtube.comlibretexts.org The orientation of the 2-nitrophenyl group at the N1 position will be influenced by the chair conformation, which in turn dictates how this crucial part of the molecule is presented to the receptor. A stable chair conformation that orients the nitrophenyl group in a manner favorable for binding is likely to result in higher biological activity.

Impact of Ring Flexibility on Receptor Binding

The inherent flexibility of the 1,4-diazepane ring allows it to adopt different conformations to fit into a receptor's binding site. chemisgroup.usnih.gov This conformational flexibility can be advantageous, allowing the molecule to adapt to the specific topology of the binding pocket. However, excessive flexibility can also be detrimental, as the molecule may adopt numerous conformations, only one of which might be active. This can lead to a loss of binding affinity due to the entropic cost of "freezing" the molecule in its bioactive conformation upon binding. Therefore, a degree of conformational rigidity, often achieved by introducing specific substituents or fusing other rings to the diazepane scaffold, can sometimes lead to more potent compounds.

Modifications on the Diazepane Nitrogen Atoms (N1 and N4)

The nitrogen atoms at the N1 and N4 positions of the 1,4-diazepane ring are key handles for chemical modification and play a crucial role in the molecule's SAR.

The N1 nitrogen is directly attached to the 2-nitrophenyl group, and as discussed, this substitution is a primary determinant of activity.

The N4 nitrogen is a common site for introducing a variety of substituents to explore their impact on biological activity. Modifications at this position can influence the molecule's polarity, lipophilicity, and steric bulk, all of which can affect its pharmacokinetic and pharmacodynamic properties. For instance, attaching different alkyl or aryl groups to the N4 position can modulate the molecule's ability to cross cell membranes or interact with specific residues within the receptor binding site. SAR studies on related diazepine (B8756704) derivatives have shown that the nature of the substituent at this position can dramatically alter the compound's potency and selectivity. nih.gov

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. jocpr.com Derivatives of 1,4-diazepane have been explored for a wide range of therapeutic applications. Similarly, molecules containing a nitrophenyl group have been investigated for various pharmacological activities. nih.govresearchgate.net However, the specific combination in the form of this compound and its N4-substituted analogs appears to be a largely unexplored area in published scientific research.

While general synthetic methods for 1,4-diazepane derivatives are well-documented, jocpr.com and the synthesis of the parent compound this compound is noted in chemical databases, specific studies detailing the systematic variation of substituents at the N1 and N4 positions to probe their impact on pharmacological activity are absent from the available literature. For instance, research on other N-aryl-1,4-diazepane ureas has identified potent CXCR3 antagonists, highlighting the potential of this class of compounds, but this work does not extend to the specific nitrophenyl derivative . nih.gov

Furthermore, there is a lack of information concerning the stereochemical aspects of this compound derivatives. The influence of chirality on the biological activity of drug molecules is a critical aspect of medicinal chemistry. For many classes of compounds, different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov Without specific studies on the separation and biological evaluation of the enantiomers or diastereomers of N-substituted 1-(2-nitrophenyl)-1,4-diazepanes, any discussion on this topic would be purely speculative.

In the realm of computational chemistry, which includes Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, no dedicated studies on this compound derivatives were found. These computational tools are invaluable for understanding the molecular basis of drug action and for designing new, more potent and selective compounds. While general in silico studies have been performed on various heterocyclic compounds, including some with nitrophenyl or diazepine moieties, the specific application of these methods to the requested chemical scaffold has not been reported. zsmu.edu.ua

Advanced Research Applications and Future Perspectives

1-(2-Nitrophenyl)-1,4-diazepane as a Versatile Chemical Building Block

The utility of this compound in synthetic chemistry stems from the reactive nature of its functional groups. The 1,4-diazepane ring provides a flexible yet constrained scaffold that can be readily modified, while the 2-nitrophenyl group offers a handle for a variety of chemical transformations.

Utility in the Synthesis of Complex Heterocyclic Compounds

The 1,4-diazepane core is a key component in the synthesis of more complex, fused heterocyclic systems. For instance, it serves as a precursor for creating polycyclic structures such as pyrrolo chemicalbook.comnih.govbenzodiazepines, which are known for their biological activities. nih.gov The synthesis of such complex molecules often involves the strategic modification of the diazepine (B8756704) ring.

The presence of the 2-nitrophenyl group on the this compound molecule provides a crucial reactive site. The nitro group can be readily reduced to an amino group, which can then participate in a wide array of chemical reactions. This allows for the construction of additional rings and the introduction of diverse substituents, leading to the formation of novel and complex heterocyclic compounds. The synthesis of new compounds with a 7-membered diazepine ring fused with other heterocyclic systems like coumarin (B35378) and thiophene (B33073) has been reported, highlighting the versatility of the diazepine scaffold. jocpr.comresearchgate.net

Enabling Diversification for Chemical Library Generation

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The this compound scaffold is an excellent starting point for creating such libraries. nih.gov

The two nitrogen atoms of the diazepine ring can be functionalized with a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold. The reduction of the nitro group to an amine further expands the possibilities for diversification. This "scaffold-based" approach allows for the creation of large and diverse libraries of compounds, increasing the probability of discovering molecules with desired biological activities. For example, combinatorial libraries of 1,4-diazepane-2-ones have been synthesized and screened to identify novel inhibitors of LFA-1, a protein involved in immune responses. nih.gov

Rational Design of Novel Therapeutic Agents

The development of new drugs is increasingly moving away from random screening towards a more rational, structure-based design approach. The this compound scaffold provides a solid foundation for the rational design of new therapeutic agents targeting specific biological pathways.

Development of Selective Ligands for Specific Receptor Subtypes

Many diseases are caused by the malfunctioning of specific proteins, such as receptors. Designing molecules that can selectively bind to and modulate the activity of these receptors is a key strategy in drug development. The 1,4-diazepane scaffold has been successfully used to develop selective ligands for a variety of receptors. For instance, aryl 1,4-diazepane derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is involved in inflammation and pain. nih.gov The development of selective estrogen receptor modulators (SERMs) and degraders (SERDs) has also benefited from scaffolds that allow for precise structural modifications to achieve desired activity profiles. nih.govnih.gov

The ability to modify both the diazepine ring and the phenyl substituent of this compound allows for the fine-tuning of the molecule's shape and electronic properties, enabling the design of ligands that can selectively interact with a specific receptor subtype, thereby minimizing off-target effects.

Strategies for Mitigating Adverse Effects

A major challenge in drug development is minimizing adverse effects. These can arise from a variety of factors, including poor drug-like properties and off-target interactions. The optimization of the 1,4-diazepane scaffold has been shown to improve drug-like parameters such as microsomal stability and solubility. nih.gov By systematically modifying the structure of this compound derivatives, it is possible to improve their pharmacokinetic and pharmacodynamic properties, leading to safer and more effective drugs. This includes strategies to enhance cell membrane permeability and reduce potential toxicity.

Integration of Synthetic and Computational Methodologies in Drug Discovery

The synergy between synthetic chemistry and computational modeling is a powerful tool in modern drug discovery. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how a molecule will interact with its target protein. This information can then be used to guide the synthesis of new and improved compounds.

The this compound scaffold is well-suited for this integrated approach. Computational models can be used to explore the conformational possibilities of the flexible diazepine ring and to predict the binding modes of its derivatives to various receptors. These computational insights can then inform the design of new synthetic targets with improved affinity and selectivity. This iterative process of computational design, chemical synthesis, and biological evaluation can significantly accelerate the discovery of novel therapeutic agents.

Emerging Applications in Chemical Biology and Materials Science

The unique structural features of this compound, which combine a photoactive nitroaromatic group with a flexible diazepine ring, have positioned it as a molecule of interest for advanced research applications. While direct experimental studies on this specific compound are in their nascent stages, its constituent moieties suggest significant potential in the fields of chemical biology and materials science.

Chemical Biology: A Potential Photolabile Protecting Group

A significant area of exploration for this compound is its prospective use as a photocleavable, or "caged," compound in chemical biology. The 2-nitrobenzyl group and its derivatives are well-established as photolabile protecting groups (PPGs) for a wide variety of biologically active molecules. nih.govchemicalbook.comcymitquimica.com These PPGs allow for the spatial and temporal control over the release of bioactive agents, such as neurotransmitters and signaling molecules, using light as an external trigger. nih.govchemicalbook.com

The underlying mechanism of 2-nitrobenzyl-based PPGs involves a light-induced intramolecular rearrangement, leading to the cleavage of the bond connecting the protecting group to the molecule of interest. This process is typically initiated by UV light, which excites the nitro group and results in the release of the "caged" molecule and a nitrosobenzaldehyde byproduct. cymitquimica.com Given this established precedent, this compound can be conceptualized as a "caged" form of 1,4-diazepane. The 1,4-diazepane scaffold itself is a core component of various biologically active compounds, including those with anxiolytic and antipsychotic properties.

The controlled, light-mediated release of the 1,4-diazepane moiety from a precursor like this compound could enable precise studies of its interactions with biological targets in a time- and location-specific manner. This approach would be invaluable for dissecting complex biological pathways and understanding the pharmacodynamics of diazepine-based compounds with high precision.

Table 1: Potential Application of this compound as a Photolabile Protecting Group

ComponentFunctionPotential Application in Chemical Biology
2-Nitrophenyl GroupPhotolabile Protecting Group (PPG)Enables light-induced cleavage and release of the attached molecule.
1,4-Diazepane Ring"Caged" Bioactive MoietyReleased upon photolysis to interact with biological targets for controlled studies.

Materials Science: A Versatile Building Block

In the realm of materials science, the bifunctional nature of this compound makes it a candidate for the synthesis of novel functional polymers and materials. The diazepine ring, with its two secondary amine groups, offers sites for polymerization reactions. For instance, it could be incorporated into polyamides, polyureas, or other condensation polymers.

The presence of the nitroaromatic group adds another layer of functionality. The nitro group is strongly electron-withdrawing, a property that can influence the electronic and optical properties of a material. sigmaaldrich.com Polymers incorporating this moiety could exhibit interesting characteristics for applications in electronics, such as in the development of sensors or electrochromic materials. mdpi.com

Furthermore, the nitro group can be chemically transformed into a variety of other functional groups, most notably an amine group through reduction. This would allow for post-polymerization modification of materials derived from this compound, enabling the attachment of other molecules or the fine-tuning of material properties. For example, the reduction of the nitro group to an amine on a polymer backbone could be used to alter solubility, introduce cross-linking sites, or attach fluorescent probes.

While specific research on the use of this compound in materials science is yet to be published, the fundamental reactivity of its components suggests a range of possibilities for creating new materials with tailored properties.

Table 2: Potential Roles of this compound in Materials Synthesis

Structural FeaturePotential Role in Polymer/Material SynthesisResulting Material Property/Functionality
1,4-Diazepane Ring (Two secondary amines)Monomer for condensation polymerizationFormation of polyamide, polyurea, etc., backbones.
2-Nitrophenyl GroupFunctional side groupModulation of electronic/optical properties; potential for sensor applications.
Reducible Nitro GroupSite for post-polymerization modificationConversion to amine for cross-linking, further functionalization, or property tuning.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-nitrophenyl)-1,4-diazepane, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound can be adapted from protocols for analogous substituted diazepanes. A typical approach involves nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example:

  • Step 1: React 2-nitro-bromobenzene with 1,4-diazepane in a polar aprotic solvent (e.g., DMF or THF) using a base (e.g., K2_2CO3_3) and a catalyst (e.g., isopropylamine) at 80–100°C for 12–24 hours .
  • Step 2: Purify the crude product via normal-phase chromatography (20% methanol in ethyl acetate) to isolate the target compound .
    Optimization Tips:
  • Vary reaction time and temperature to improve yield (e.g., yields for similar compounds range from 38% to 61% depending on substituents) .
  • Test alternative catalysts (e.g., Pd-based systems for coupling reactions) to enhance regioselectivity.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

  • 1^1H NMR (400 MHz, CDCl3_3):
    • Analyze aromatic proton signals (δ 7.5–8.2 ppm) to confirm nitro group positioning.
    • Diazepane ring protons (δ 2.1–3.5 ppm) exhibit splitting patterns indicative of conformational flexibility .
  • Mass Spectrometry (LC/MS):
    • Confirm molecular ion peak (M+H+^+) at m/z ≈ 248.1 (calculated for C11_{11}H14_{14}N3_3O2_2) .
  • IR Spectroscopy:
    • Nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) validate substitution .

Advanced: How does the ortho-nitro group influence the compound's conformational flexibility and interactions with biological targets?

Methodological Answer:

  • Conformational Analysis:
    • The nitro group’s electron-withdrawing effect reduces electron density on the diazepane ring, increasing rigidity. Computational modeling (e.g., DFT) can predict preferred conformers .
  • Biological Interactions:
    • The nitro group may enhance binding to nitroreductase enzymes or act as a hydrogen-bond acceptor. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with neurological receptors (e.g., dopamine D3) .

Advanced: What strategies resolve contradictions in reported yields during synthesis of substituted 1,4-diazepanes?

Methodological Answer:

  • Data Discrepancy Analysis:
    • Compare reaction conditions: Higher yields (e.g., 61% for 1-(2-trifluoromethylphenyl)-diazepane) are achieved with optimized stoichiometry (1:1.2 aryl halide:diazepane) and inert atmospheres .
    • Evaluate purification methods: Gradient elution in chromatography improves purity for nitro-substituted derivatives .
  • Case Study:
    • For low-yielding reactions (e.g., 38% for 1-(2,4-dichlorophenyl)-diazepane), adding catalytic KI or switching to microwave-assisted synthesis may improve efficiency .

Advanced: How can molecular docking predict the binding affinity of this compound to neurological receptors?

Methodological Answer:

  • Protocol:
    • Prepare the compound’s 3D structure (e.g., using Open Babel) and optimize geometry with Gaussian 08.
    • Dock into receptor binding sites (e.g., D3 dopamine receptor PDB: 3PBL) using flexible ligand–rigid receptor models .
    • Analyze binding poses: The nitro group may form π-stacking with aromatic residues (e.g., Phe345) or hydrogen bonds with Ser192 .
  • Validation:
    • Compare results with experimental IC50_{50} values from radioligand displacement assays .

Basic: What stability considerations apply to this compound under storage?

Methodological Answer:

  • Degradation Pathways:
    • Nitro groups are prone to photoreduction; store in amber vials at -20°C .
    • Monitor for hydrolysis by TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Stabilization:
    • Lyophilize the compound and store under nitrogen to prevent oxidation.

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